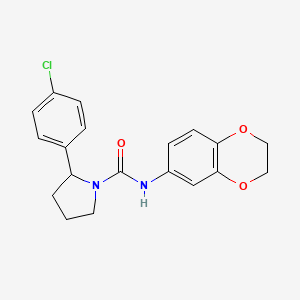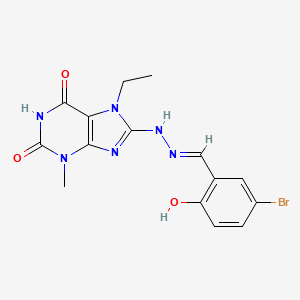
1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine, also known as ADMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. ADMP is a piperazine derivative that has been synthesized for its unique pharmacological properties, including its ability to interact with the central nervous system.
作用机制
The mechanism of action of 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine is not fully understood, but it is believed to interact with the dopamine system in the brain. 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to increase dopamine release and inhibit dopamine reuptake, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to improve cognitive function and reduce anxiety in animal models.
实验室实验的优点和局限性
1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine has several advantages for use in lab experiments. It is a highly specific compound that can be used to target specific pathways in the brain. It is also relatively stable and has a long half-life, which makes it suitable for use in long-term experiments. However, one limitation of 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine is its high cost, which may limit its use in some research settings.
未来方向
There are several future directions for research on 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Another area of interest is its potential as a tool for studying the dopamine system in the brain. Further research is needed to fully understand the mechanisms of action of 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine and its potential applications in medical research.
合成方法
The synthesis of 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine involves several steps, starting with the reaction of adamantane with 3,4-dimethoxybenzoyl chloride to form 1-(2-adamantyl)-3,4-dimethoxybenzene. This intermediate is then reacted with piperazine to form 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine. The synthesis of 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine is a complex process that requires careful attention to reaction conditions and purification methods to ensure the purity of the final product.
科学研究应用
1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied extensively for its potential applications in medical research. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease. Studies have shown that 1-(2-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine can protect dopaminergic neurons from oxidative stress and reduce the symptoms of Parkinson's disease in animal models.
属性
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-27-20-4-3-17(14-21(20)28-2)23(26)25-7-5-24(6-8-25)22-18-10-15-9-16(12-18)13-19(22)11-15/h3-4,14-16,18-19,22H,5-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPUECTYYWLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6112977.png)
![6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid](/img/structure/B6112980.png)
![4-{[(3-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-4-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B6112988.png)
![ethyl 2-({[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6112995.png)
![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B6112997.png)
![N,N-diallyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113003.png)

![5-{[3-(isopropoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6113020.png)
![9-(4-fluorophenyl)-7-(2-furylmethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6113029.png)
![N-(4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}phenyl)acetamide](/img/structure/B6113040.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B6113047.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6113066.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(2-thienyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6113070.png)